![molecular formula C10H13NO3 B1607935 Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 36853-14-2](/img/structure/B1607935.png)
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the CAS Number: 36853-14-2. It has a molecular weight of 195.22 and its IUPAC name is ethyl 2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) and the InChI key is XIRRHMRGKFDBIA-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for the construction of complex molecules that are significant in pharmaceutical research and development .
Neuroprotective Agents
Research indicates potential applications in developing neuroprotective agents. These could be pivotal in treating neurodegenerative diseases by mitigating neuronal damage .
Anti-inflammatory Applications
The anti-inflammatory properties of derivatives of this compound are being explored. This could lead to new treatments for chronic inflammatory diseases .
Antitumor Properties
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate may be used to synthesize analogs with antitumor properties, offering new avenues for cancer therapy .
Bactericidal Applications
Derivatives of this compound have shown bactericidal properties, which could be utilized in developing new antibiotics to combat resistant bacterial strains .
Organic Synthesis
As a versatile chemical, it finds applications in organic synthesis, acting as a building block for various chemical reactions and compound formations .
Electrochemical Studies
The compound’s unique structure makes it suitable for electrochemical studies, which can lead to advancements in battery technology and energy storage solutions .
Catalysis
It can act as a catalyst in chemical reactions, potentially improving the efficiency and selectivity of synthetic processes in industrial applications .
properties
IUPAC Name |
ethyl 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRHMRGKFDBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382933 | |
Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
36853-14-2 | |
Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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